Ethyl glucuronide-d5

Description

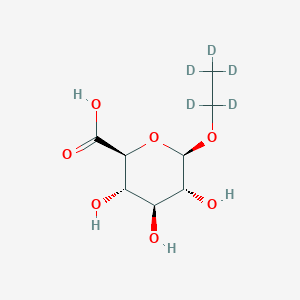

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJBVMJWSPZNJH-XTJTXKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl-Beta-D-glucuronide-D5

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl-Beta-D-glucuronide-D5 (EtG-D5), a crucial internal standard for the accurate quantification of ethyl glucuronide (EtG), a biomarker of alcohol consumption. This document is intended for researchers, scientists, and professionals in the fields of drug development, clinical chemistry, and forensic toxicology.

Introduction

Ethyl-Beta-D-glucuronide-D5 (EtG-D5) is the pentadeuterated stable isotope-labeled analog of ethyl glucuronide (EtG). EtG is a minor, non-oxidative metabolite of ethanol formed by the enzymatic conjugation of ethanol with glucuronic acid.[1][2] Its presence in biological matrices such as urine, blood, and hair serves as a sensitive and specific marker for recent alcohol ingestion.[1][3] Given the forensic and clinical importance of accurately quantifying EtG levels, the use of a stable isotope-labeled internal standard like EtG-D5 is essential to correct for matrix effects and variations in sample preparation and instrument response in mass spectrometric assays.[4]

This guide details a plausible synthetic route for EtG-D5 based on the established Koenigs-Knorr reaction and compiles its key characterization data from various analytical techniques.

Synthesis of Ethyl-Beta-D-glucuronide-D5

The synthesis of EtG-D5 can be achieved through a modified Koenigs-Knorr glycosidation reaction. This classic method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt.[5][6] In this case, a protected glucuronic acid derivative is coupled with deuterated ethanol (ethanol-d5).

Proposed Synthetic Pathway

The overall synthetic scheme involves three main stages:

-

Protection of Glucuronic Acid: Commercially available D-glucuronic acid is first per-acetylated and then converted to the glycosyl bromide donor.

-

Koenigs-Knorr Glycosidation: The resulting acetobromo-α-D-glucuronic acid methyl ester is reacted with ethanol-d5 in the presence of a promoter like silver carbonate or cadmium carbonate.[7][8]

-

Deprotection: The protecting acetyl groups are removed by hydrolysis to yield the final product, Ethyl-Beta-D-glucuronide-D5.

Detailed Experimental Protocol

Materials:

-

D-Glucuronic acid

-

Acetic anhydride

-

Hydrogen bromide in acetic acid

-

Ethanol-d5 (CD3CD2OH)

-

Silver carbonate (Ag2CO3) or Cadmium carbonate (CdCO3)[7][8]

-

Dichloromethane (DCM), anhydrous

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

Step 1: Preparation of Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor)

-

D-Glucuronic acid is first esterified to its methyl ester and then per-acetylated using acetic anhydride.

-

The resulting per-acetylated methyl glucuronate is then treated with a solution of hydrogen bromide in acetic acid to form the thermodynamically favored and more stable α-anomer of the glycosyl bromide.

-

The crude product is purified by crystallization.

Step 2: Koenigs-Knorr Glycosidation

-

The glycosyl donor, methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is dissolved in anhydrous dichloromethane.

-

Ethanol-d5 (1.2 equivalents) is added to the solution.

-

Silver carbonate (1.5 equivalents) is added portion-wise with stirring under an inert atmosphere (e.g., argon or nitrogen) and the reaction mixture is protected from light.

-

The reaction is stirred at room temperature for 12-24 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the silver salts, and the filtrate is washed successively with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude protected product, methyl (ethyl-d5 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate.

-

The crude product is purified by silica gel column chromatography.

Step 3: Deprotection

-

The purified protected EtG-D5 is dissolved in anhydrous methanol.

-

A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature for 2-4 hours, monitored by TLC.

-

Once the deprotection is complete, the reaction is neutralized with an acidic ion-exchange resin.

-

The resin is filtered off, and the solvent is evaporated under reduced pressure to yield the final product, Ethyl-Beta-D-glucuronide-D5.

-

Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Characterization of Ethyl-Beta-D-glucuronide-D5

The identity, purity, and stability of the synthesized EtG-D5 are confirmed using a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Physicochemical Properties

| Property | Value | Reference(s) |

| Chemical Formula | C8H9D5O7 | [9] |

| Molecular Weight | 227.22 g/mol | [9] |

| CAS Number | 1135070-98-2 | [9] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol and water | |

| Storage Temperature | -20°C | [9] |

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the characterization and quantification of EtG-D5. It is typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative electrospray ionization (ESI) mode.

Table 2: Mass Spectrometric Data for EtG-D5

| Parameter | Value | Reference(s) |

| Precursor Ion (m/z) | 226.1 - 226.5 | [10] |

| Product Ions (m/z) | 75, 85, 113 | [10] |

| Fragmentation Pattern | The fragmentation of the [M-H]- ion of EtG-D5 involves the characteristic losses from the glucuronide moiety. | [11] |

A common method for the analysis of EtG and its deuterated internal standard involves a "dilute-and-shoot" sample preparation for urine samples, followed by LC-MS/MS analysis.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: For the non-deuterated Ethyl-Beta-D-glucuronide, a characteristic triplet for the methyl protons is observed at approximately 1.24 ppm in liver extracts.[12] Due to the deuterium substitution in EtG-D5, the signals corresponding to the ethyl group protons will be absent in the ¹H NMR spectrum. The remaining signals will be from the protons on the glucuronic acid ring.

¹³C NMR: Predicted ¹³C NMR data for ethyl glucuronide is available in public databases.[13] The spectrum of EtG-D5 would show signals for the carbon atoms of the glucuronic acid moiety. The signals for the deuterated ethyl carbons would be either absent or significantly broadened and reduced in intensity due to the carbon-deuterium coupling.

Table 3: Predicted ¹³C NMR Chemical Shifts for the Glucuronide Moiety of Ethyl Glucuronide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | ~100 |

| C-2 | ~73 |

| C-3 | ~76 |

| C-4 | ~72 |

| C-5 | ~76 |

| C-6 (COOH) | ~175 |

Note: These are approximate values based on predicted spectra and may vary depending on the solvent and experimental conditions.

Conclusion

This technical guide outlines a robust and well-established chemical synthesis route for Ethyl-Beta-D-glucuronide-D5 using the Koenigs-Knorr reaction. The detailed characterization data, particularly from mass spectrometry, confirms the identity and suitability of the synthesized compound as an internal standard for the quantification of ethyl glucuronide. While experimental NMR data for the deuterated species is limited, the provided information based on its non-deuterated counterpart and predicted spectra offers a solid foundation for its structural verification. The methodologies and data presented herein are valuable for laboratories involved in the synthesis and application of stable isotope-labeled standards for clinical and forensic toxicology.

References

- 1. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl glucuronide - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 乙基-β-D-葡萄糖醛酸苷-(乙基-d5) 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 10. iris.unito.it [iris.unito.it]

- 11. researchgate.net [researchgate.net]

- 12. Proton nuclear magnetic resonance spectroscopic determination of ethanol-induced formation of ethyl glucuronide in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0010325) [hmdb.ca]

Technical Guide: Physicochemical Properties of Ethyl-β-D-glucuronide-D5

This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl-β-D-glucuronide-D5 (EtG-D5), a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of Ethyl-β-D-glucuronide (EtG). EtG is a direct metabolite of ethanol and a key biomarker for monitoring alcohol consumption. This document is intended for researchers, scientists, and professionals in the fields of drug development, clinical toxicology, and forensic science.

Core Physicochemical Data

The fundamental physicochemical properties of Ethyl-β-D-glucuronide-D5 are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Chemical Name | Ethyl-β-D-glucopyranosiduronic acid-d5 | [1] |

| Synonyms | Ethyl-d5 β-D-glucuronide, EtG-D5 | [1] |

| CAS Number | 1135070-98-2 | [1][2][3][4] |

| Molecular Formula | C₈H₉D₅O₇ | [1][2] |

| Molecular Weight | 227.22 g/mol | [2] |

| Appearance | A solid | [1] |

| Melting Point | 145-147 °C (decomposes) | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Table 2: Solubility Data

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | 1 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | 1 mg/mL | [1] |

| Phosphate-buffered saline (PBS), pH 7.2 | 1 mg/mL | [1] |

| Methanol | Soluble | |

| Water | Soluble |

Metabolic Pathway of Ethyl Glucuronide

Ethyl-β-D-glucuronide-D5 is the deuterated analog of Ethyl-β-D-glucuronide (EtG). EtG is a minor, non-oxidative metabolite of ethanol. It is formed in the liver through the conjugation of ethanol with UDP-glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).[1][5] EtG can also be formed through the cleavage of other β-glucuronides by β-glucuronidase and the subsequent transfer of the glucuronide moiety to ethanol.[1] Due to its longer half-life in the body compared to ethanol, EtG serves as a reliable biomarker for recent alcohol consumption.[6]

Caption: Formation of Ethyl Glucuronide from Ethanol in the liver.

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods and may require optimization for Ethyl-β-D-glucuronide-D5.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-state Ethyl-β-D-glucuronide-D5 transitions to a liquid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Grind a small amount of the crystalline Ethyl-β-D-glucuronide-D5 into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted (T2).

-

The melting point range is reported as T1-T2.

Caption: Workflow for determining the melting point of a solid compound.

Solubility Determination

Objective: To determine the solubility of Ethyl-β-D-glucuronide-D5 in a given solvent.

Apparatus:

-

Vials with caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

Weigh a precise amount of Ethyl-β-D-glucuronide-D5 (e.g., 1 mg) and place it into a vial.

-

Add a known volume of the solvent (e.g., 1 mL) to the vial.

-

Cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Allow the solution to equilibrate at a constant temperature, with occasional agitation.

-

If the solid completely dissolves, the solubility is greater than the tested concentration. Incrementally add more solute until saturation is reached.

-

If undissolved solid remains, centrifuge the vial to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant and analyze its concentration using a suitable analytical method (e.g., LC-MS).

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for determining the solubility of a compound.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of Ethyl-β-D-glucuronide-D5.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Dissolve a known amount of Ethyl-β-D-glucuronide-D5 in a known volume of deionized water (or a suitable co-solvent if solubility is low).

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

Record the initial pH of the solution.

-

Titrate the solution by adding small, precise volumes of the standardized strong base.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Caption: Workflow for pKa determination using potentiometric titration.

Synthesis Overview

The synthesis of glucuronides can be achieved through chemical methods such as the Koenigs-Knorr reaction or through enzymatic synthesis.

Koenigs-Knorr Reaction: This is a classical method for the formation of glycosidic bonds. It typically involves the reaction of a glycosyl halide (e.g., acetobromo-α-D-glucuronic acid methyl ester) with an alcohol (in this case, deuterated ethanol) in the presence of a promoter, such as a silver or mercury salt.[7][8] Subsequent deprotection of the protecting groups on the glucuronic acid moiety yields the final product.

Caption: General scheme for the Koenigs-Knorr synthesis of EtG-D5.

Enzymatic Synthesis: This method utilizes enzymes, such as UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of glucuronic acid to the substrate.[9] This approach can offer high stereoselectivity and milder reaction conditions compared to chemical synthesis.

Conclusion

References

- 1. caymanchem.com [caymanchem.com]

- 2. 乙基-β-D-葡萄糖醛酸苷-(乙基-d5) 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]

- 3. Buy Online CAS Number 1135070-98-2 - Lipomed - Ethyl-Beta-D-glucuronide-D5 | LGC Standards [lgcstandards.com]

- 4. restek.com [restek.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl-beta-D-glucuronide-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. gtfch.org [gtfch.org]

Ethyl-β-D-glucuronide-D5: A Technical Guide to its Role as a Metabolic Marker for the Glucuronic Acid Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-β-D-glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol, formed through the conjugation of ethanol with glucuronic acid. This reaction is a key part of the glucuronic acid pathway, a major route for the detoxification of xenobiotics and endogenous compounds. Due to its specificity and longer detection window compared to ethanol, EtG has emerged as a reliable biomarker for monitoring alcohol consumption in clinical and forensic settings.[1][2][3] Ethyl-β-D-glucuronide-D5 (EtG-D5) is the deuterated stable isotope-labeled internal standard used for the accurate quantification of EtG in biological matrices.[4][5][6] This technical guide provides an in-depth overview of the glucuronic acid pathway leading to EtG formation, detailed experimental protocols for its quantification, and a summary of relevant quantitative data.

The Glucuronic Acid Pathway and Ethyl Glucuronide Formation

The glucuronic acid pathway is a metabolic cascade that converts glucose into glucuronic acid, pentoses, and, in many animals, ascorbic acid.[7] A primary function of this pathway is the production of UDP-glucuronic acid (UDPGA), the activated form of glucuronic acid. UDPGA serves as a donor for glucuronidation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9] These enzymes transfer the glucuronic acid moiety to a substrate, such as ethanol, to form a more water-soluble glucuronide conjugate that can be readily excreted from the body.[8]

The formation of Ethyl Glucuronide is primarily mediated by UGTs in the liver.[4][10] Ethanol is conjugated with UDP-glucuronic acid to form EtG. While this is a minor metabolic pathway for ethanol, the resulting EtG is a highly specific and sensitive biomarker of recent alcohol intake.[11]

References

- 1. Ethyl glucuronide - Wikipedia [en.wikipedia.org]

- 2. Ethyl glucuronide (EtG) | Research Starters | EBSCO Research [ebsco.com]

- 3. A review of the use of ethyl glucuronide as a marker for ethanol consumption in forensic and clinical medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Ethyl-beta-D-glucuronide-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. thamesrestek.co.uk [thamesrestek.co.uk]

- 7. URONIC ACID PATHWAY | PPTX [slideshare.net]

- 8. Circulating glucuronic acid predicts healthspan and longevity in humans and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta-Glucuronidase Activity: Another Source of Ethyl Glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitation of Ethyl-β-D-Glucuronide in Human Umbilical Cord Tissue by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Ethyl-Beta-D-glucuronide-D5 in Forensic Toxicology: An In-depth Technical Guide

An overview of the application of Ethyl-Beta-D-glucuronide-D5 (EtG-D5) as an indispensable tool in the accurate quantification of the alcohol biomarker, Ethyl Glucuronide (EtG).

In the realm of forensic toxicology, the definitive identification and quantification of alcohol consumption are paramount. Ethyl Glucuronide (EtG), a direct metabolite of ethanol, has emerged as a crucial biomarker for assessing recent and long-term alcohol intake.[1][2] Its detection in various biological matrices such as urine, hair, and blood provides a reliable window into an individual's alcohol consumption patterns.[3][4] The accuracy of EtG quantification, however, hinges on the use of a robust internal standard to compensate for analytical variability. This is where Ethyl-Beta-D-glucuronide-D5 (EtG-D5), a deuterated analog of EtG, plays a critical role.[5][6] This technical guide delves into the core functions of EtG-D5 in forensic toxicology, providing detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers, scientists, and drug development professionals.

The Function of EtG-D5 as an Internal Standard

EtG-D5 is a stable, isotopically labeled version of EtG where five hydrogen atoms have been replaced by deuterium.[6] This subtle alteration in mass does not significantly change its chemical properties, allowing it to mimic the behavior of the native EtG during sample preparation and analysis.[7] Its primary function is to serve as an internal standard in quantitative analytical methods, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][8]

The use of EtG-D5 is essential for several reasons:

-

Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to either suppression or enhancement of the signal. Since EtG-D5 co-elutes with EtG and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[7][9]

-

Compensation for Sample Loss: During the multi-step process of sample preparation, including extraction and purification, some of the analyte may be lost. By adding a known amount of EtG-D5 at the beginning of the procedure, any losses of EtG will be mirrored by proportional losses of the internal standard, thus ensuring the accuracy of the final measurement.

-

Normalization of Instrumental Variability: Minor fluctuations in the performance of the analytical instrument, such as injection volume variations or changes in detector response, can affect the signal intensity. The use of an internal standard helps to normalize these variations.

Experimental Protocols for EtG Analysis Using EtG-D5

The following sections detail common experimental protocols for the quantification of EtG in urine and hair, with EtG-D5 as the internal standard.

Quantification of EtG in Urine

Urine is a common matrix for detecting recent alcohol consumption, with EtG being detectable for up to several days after heavy drinking.[3]

Sample Preparation:

A widely used method involves simple dilution or a solid-phase extraction (SPE) cleanup.

-

Dilution Method:

-

To a 100 µL urine sample, add 20 µL of an internal standard solution containing EtG-D5 (e.g., 2.5 µg/mL in methanol).[8]

-

Add 280 µL of methanol for protein precipitation.[8]

-

Vortex the sample and centrifuge at 3000 g for 10 minutes.[8]

-

Transfer 300 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]

-

Reconstitute the dried extract in 600 µL of 0.1% aqueous formic acid.[8]

-

Inject a 10 µL aliquot into the LC-MS/MS system.[8]

-

-

Solid-Phase Extraction (SPE) Method:

-

Mix a 50–100 µL aliquot of the urine sample with 100 µL of the EtG-D5 internal standard solution (0.55 mg/L in water).[7]

-

Add 200 µL of water and 700 µL of acetonitrile.[7]

-

Pass the mixture through a HyperSep SAX strong anion exchanger SPE cartridge.[7]

-

Wash the cartridge with 1.0 mL of water followed by 1.0 mL of acetonitrile.[7]

-

Dry the cartridge under vacuum for 2 minutes.[7]

-

Elute the retained EtG and EtG-D5 with 1.0 mL of a solution containing acetonitrile, water, and formic acid (95:4:1, v/v).[7]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: A C18 reversed-phase column is typically used for separation.[10]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Methanol or acetonitrile

-

Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the analytes.

-

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode, monitoring specific precursor-to-product ion transitions for EtG and EtG-D5.[8]

Quantification of EtG in Hair

Hair analysis provides a longer window of detection for alcohol consumption, reflecting a period of weeks to months.[1][3]

Sample Preparation:

-

Wash hair samples sequentially with methylene chloride and methanol to remove external contaminants.[11]

-

Dry the hair and cut it into small pieces (1-2 mm).[11]

-

Weigh approximately 50 mg of the hair sample.[11]

-

Add a known amount of EtG-D5 internal standard (e.g., 10 pg/mg final concentration).[11]

-

Add 500 µL of a water/methanol mixture (35:1 v/v).[11]

-

Incubate the sample overnight at room temperature after centrifugation (4000 rpm, 5 min).[11]

-

For GC-MS analysis, derivatization with an agent like pentafluoropropionic anhydride (PFPA) may be necessary.[12]

Analytical Instrumentation:

-

UPLC-MS/MS: Ultra-performance liquid chromatography coupled with tandem mass spectrometry offers high sensitivity and selectivity.[3]

-

GC-MS: Gas chromatography-mass spectrometry is another established technique, often requiring derivatization of the analyte.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated methods for EtG analysis using EtG-D5 as an internal standard.

| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| Urine | LC-MS | 25 ng/mL | 100 ng/mL | > 85 | [10] |

| Urine | LC-MS/MS | < 0.1 mg/L | - | ~80 | [7] |

| Urine | HPLC-MS/MS | 50 ng/mL | 100 ng/mL | - | [13] |

| Hair | UPLC-MS/MS | 2 pg/mg | 3 pg/mg | - | [12] |

| Hair | GC-MS | 0.025 ng/mg | 0.050 ng/mg | - | [12] |

| Hair | GC/MS-NICI | 0.7 pg/mg | 2.3 pg/mg | - | [14] |

| Whole Blood | UHPLC-MS/MS | - | 0.067 mg/L | ≥ 61 | [4] |

Table 1: Summary of Quantitative Data for EtG Analysis using EtG-D5.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the typical workflows for EtG analysis in urine and hair.

Conclusion

Ethyl-Beta-D-glucuronide-D5 is an essential component in modern forensic toxicology for the accurate and reliable quantification of the alcohol biomarker EtG. Its role as an internal standard is critical for mitigating matrix effects, compensating for sample loss during preparation, and normalizing instrumental variability, thereby ensuring the integrity and defensibility of analytical results. The detailed protocols and quantitative data presented in this guide underscore the established and validated use of EtG-D5 in various forensic applications. As analytical techniques continue to advance, the fundamental principle of using a stable isotope-labeled internal standard like EtG-D5 will remain a cornerstone of high-quality quantitative analysis in the field.

References

- 1. EtG Quantification in Hair and Different Reference Cut-Offs in Relation to Various Pathologies: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Detection and application of ethyl glucuronide in forensic toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and Validation of a Fast and Sensitive UPLC-MS/MS Method for Ethyl Glucuronide (EtG) in Hair, Application to Real Cases and Comparison with Carbohydrate-Deficient Transferrin (CDT) in Serum [mdpi.com]

- 4. Quantitative Determination of Ethyl Glucuronide and Ethyl Sulfate in Postmortem and Antemortem Whole Blood Using Phospholipid Removal 96-Well Plate and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl-beta-D-glucuronide-D5 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. Purchase [D5]-Ethylglucuronide [nucleosyn.com]

- 7. academic.oup.com [academic.oup.com]

- 8. A High-Performance Liquid Chromatographic–Tandem Mass Spectrometric Method for the Determination of Ethyl Glucuronide and Ethyl Sulfate in Urine Validated According to Forensic Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. iris.unito.it [iris.unito.it]

- 12. usdtl.com [usdtl.com]

- 13. fishersci.com [fishersci.com]

- 14. academic.oup.com [academic.oup.com]

A Comprehensive Technical Guide to the Chemical Stability and Storage of Ethyl-Beta-D-glucuronide-D5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for Ethyl-Beta-D-glucuronide-D5 (EtG-D5), a critical internal standard for the quantification of Ethyl Glucuronide (EtG), a key biomarker for alcohol consumption. Understanding the stability of this deuterated standard is paramount for ensuring the accuracy and reliability of analytical data in clinical and forensic toxicology.

Overview of Ethyl-Beta-D-glucuronide-D5

Ethyl-Beta-D-glucuronide-D5 is the deuterium-labeled analogue of EtG. It is primarily used as an internal standard in chromatographic methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for matrix effects and variations in sample processing. Its chemical structure is nearly identical to EtG, with five deuterium atoms replacing five hydrogen atoms on the ethyl group, providing a distinct mass-to-charge ratio for mass spectrometric detection.

Chemical Properties:

-

Molecular Formula: C₈H₉D₅O₇

-

Molecular Weight: Approximately 227.2 g/mol

-

Appearance: Typically a white to off-white solid.[1]

Storage Conditions and Long-Term Stability

The stability of EtG-D5 is crucial for its use as a reference material. The available data from manufacturers and scientific literature indicates that both the physical form (solid vs. solution) and temperature are key factors in maintaining its integrity.

Recommended Storage Conditions

Proper storage is essential to ensure the long-term stability of EtG-D5. The consensus from suppliers of certified reference materials is to store the compound at low temperatures.

| Form | Recommended Storage Temperature | Supplier/Source |

| Solid (Lyophilized Powder) | -20°C or colder | Cayman Chemical, BOC Sciences[1][3] |

| Solid (Lyophilized Powder) | 0°C or colder | Restek[4] |

| Solid (Lyophilized Powder) | +2 to +8°C (Protect from light) | Medichem Certificate of Analysis[5] |

| Solution in Methanol | -20°C | Sigma-Aldrich (Cerilliant)[6] |

| Aqueous Solution | Not recommended for storage > 1 day | Cayman Chemical[4] |

Long-Term Stability Data

Quantitative long-term stability studies for EtG-D5 under various conditions are not extensively published. However, manufacturers provide stability guarantees based on their internal studies.

| Supplier | Stated Stability | Storage Condition |

| Cayman Chemical | ≥ 4 years | -20°C (as solid)[3] |

| Restek | Max Shelf Life: 36 Months | 0°C or colder (in methanol)[4] |

While these data provide confidence in the long-term stability under ideal conditions, it is crucial for laboratories to perform their own stability verifications, especially for working solutions. Studies on the non-deuterated EtG have shown it to be exceptionally stable in hair samples for up to a decade, suggesting the inherent chemical robustness of the glucuronide structure.[5][7][8]

Potential Degradation Pathways

While EtG-D5 is a stable molecule, it can be susceptible to degradation under certain conditions. The most probable chemical degradation pathway is the hydrolysis of the glycosidic bond, which would cleave the molecule into D-glucuronic acid and deuterated ethanol (ethanol-D5).

Caption: Predicted hydrolytic degradation pathway for EtG-D5.

In biological samples, the primary route of degradation for EtG (and presumably EtG-D5) is enzymatic hydrolysis by β-glucuronidases, which are present in bacteria such as E. coli.[2][9] This is a critical consideration for the storage and handling of urine and tissue samples but is not a factor in the stability of the pure chemical standard.

Experimental Protocols for Stability Assessment

A forced degradation study is the most effective way to determine the intrinsic stability of EtG-D5 and to develop a stability-indicating analytical method. The goal is to induce partial degradation (typically 5-20%) to identify potential degradation products and assess the analytical method's ability to resolve these from the intact molecule.

General Protocol for a Forced Degradation Study

The following protocol outlines a general approach for conducting a forced degradation study on an EtG-D5 standard.

Caption: Experimental workflow for a forced degradation study of EtG-D5.

Methodologies:

-

Stock Solution Preparation: Prepare a stock solution of EtG-D5 (e.g., 1 mg/mL) in a suitable solvent like methanol.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the EtG-D5 solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the EtG-D5 solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate under similar conditions as the acid hydrolysis.

-

Oxidative Degradation: Treat the EtG-D5 solution with a solution of hydrogen peroxide (e.g., 3-30%) and store at room temperature, protected from light, for up to 24 hours.

-

Thermal Degradation: Expose both the solid EtG-D5 and a solution to elevated temperatures (e.g., 80°C) for a set period.

-

Photostability: Expose the EtG-D5 solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

At each time point, withdraw an aliquot of the stressed sample.

-

Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.

-

Analyze all samples, including a non-stressed control, using a validated stability-indicating LC-MS/MS method.

-

-

Data Evaluation:

-

Calculate the percentage of EtG-D5 remaining at each time point.

-

Examine the chromatograms for the appearance of new peaks, which would indicate degradation products.

-

If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products.

-

Development of a Stability-Indicating LC-MS/MS Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient (or in this case, the standard) due to degradation.

Key characteristics of a stability-indicating LC-MS/MS method for EtG-D5 include:

-

Specificity: The ability to resolve the EtG-D5 peak from any potential degradation products and from other components in the matrix. This is typically achieved through chromatographic separation and confirmed by mass spectrometry.

-

Peak Purity Analysis: Using techniques like diode-array detection (DAD) in conjunction with LC-MS/MS can help to assess the purity of the EtG-D5 peak in stressed samples.

-

Mass Balance: The sum of the assay of the intact molecule and the amounts of its degradation products should remain constant. Achieving a mass balance of 95-105% provides confidence that all major degradation products have been detected.

Summary and Recommendations

-

Optimal Storage: For maximum long-term stability, Ethyl-Beta-D-glucuronide-D5 should be stored as a solid at -20°C or colder.

-

Solution Stability: Solutions of EtG-D5 in organic solvents like methanol are stable for extended periods when stored at -20°C. However, aqueous solutions are not recommended for storage beyond one day due to the potential for hydrolysis.

-

Handling: Before use, allow the solid material to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

-

Stability Studies: While generally stable, it is recommended that laboratories perform their own stability validation for working solutions under their specific storage and handling conditions. Forced degradation studies are the definitive way to understand the intrinsic stability of the molecule.

-

Degradation: The primary chemical degradation pathway is likely hydrolysis of the glycosidic bond. In biological samples, enzymatic degradation is the main concern.

By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of their Ethyl-Beta-D-glucuronide-D5 standards, leading to more accurate and reliable analytical results.

References

- 1. mdpi.com [mdpi.com]

- 2. Stability of ethyl glucuronide in hair reference materials after accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. assets.lgcstandards.com [assets.lgcstandards.com]

- 6. Stability of ethyl glucuronide in urine, post-mortem tissue and blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Study on Photostability of Ethyl Glucuronide in Hair Irradiated under Artificial Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buy Online CAS Number 1135070-98-2 - Lipomed - Ethyl-Beta-D-glucuronide-D5 | LGC Standards [lgcstandards.com]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Ethyl-Beta-D-glucuronide-D5: Commercial Suppliers, Purity Standards, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl-Beta-D-glucuronide-D5 (EtG-D5), a critical internal standard for the quantification of Ethyl Glucuronide (EtG), a key biomarker of alcohol consumption. This document details commercially available sources, purity specifications, and established analytical protocols for its use in research and clinical settings.

Commercial Suppliers and Purity Standards

Ethyl-Beta-D-glucuronide-D5 is available from several reputable suppliers, often as a certified reference material (CRM) to ensure accuracy and traceability in quantitative analysis. The compound is typically supplied as a solid or in a methanolic solution at a certified concentration.

| Supplier | Product Name | Purity Specification | Format |

| LGC Standards | Ethyl-beta-D-glucuronide-D5 | >95% (HPLC)[1] | Neat or 1.0 mg/mL in Methanol |

| Cayman Chemical | Ethyl-β-D-Glucuronide-d5 | ≥99% deuterated forms (d1-d5)[2] | Solid[2] |

| Sigma-Aldrich (Cerilliant) | Ethyl-β-D-glucuronide-(ethyl-d5) | Certified Reference Material[3] | 1.0 mg/mL or 100 µg/mL in Methanol[3] |

| Lipomed | Ethyl-Beta-D-glucuronide-D5 | Not specified | 10 mg, 50 mg, 100 mg[4] |

| Nucleosyn | [D5]-Ethylglucuronide | Chemical purity 95%; Isotopic Enrichment 98%[5] | 5, 10, 25, 50mg |

| Restek | Ethyl-beta-D-Glucuronide-d5 (EtG-d5) Standard | Certified Reference Material | 1000 µg/mL in Methanol[6] |

| AssayCell Technologies | Ethyl-β-D-glucuronide-d5 | >95% pure[7] | 2 mg and 10 mg dry powder vials[7] |

| Aurora Analytics | Ethyl β-D-glucuronide-d5 | Not specified | Not specified |

| BOC Sciences | Ethyl Glucuronide-[d5] | Not specified | Not specified[8] |

The Role of Ethyl-Beta-D-glucuronide-D5 in Ethanol Metabolism Analysis

Ethanol is primarily metabolized in the body through an oxidative pathway. However, a minor, non-oxidative pathway results in the formation of ethyl glucuronide (EtG), a direct metabolite that can be detected in various biological matrices for an extended period after alcohol consumption has ceased.[9] EtG is formed by the enzymatic conjugation of ethanol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[2] Specifically, UGT1A9 and UGT2B7 have been identified as the most active isoforms in this process.

Due to its longer detection window compared to ethanol, EtG is a valuable biomarker for assessing recent alcohol intake and monitoring abstinence.[9] Ethyl-Beta-D-glucuronide-D5, as a deuterated analog of EtG, is the ideal internal standard for quantitative analysis by mass spectrometry. It exhibits similar chemical and physical properties to the endogenous analyte, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.

Experimental Protocols for EtG Analysis using Ethyl-Beta-D-glucuronide-D5

The quantification of EtG in biological samples, such as urine and hair, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The following are generalized protocols based on established methods.

Analysis of EtG in Urine by LC-MS/MS

This protocol is a common "dilute-and-shoot" method, valued for its simplicity and high throughput.

3.1.1. Sample Preparation

-

Thaw frozen urine samples and vortex to ensure homogeneity.

-

In a clean microcentrifuge tube, combine 50 µL of the urine sample with 950 µL of a working solution of Ethyl-Beta-D-glucuronide-D5 (e.g., 100 ng/mL in 0.1% formic acid in water).

-

Vortex the mixture thoroughly.

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any particulate matter.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. LC-MS/MS Parameters

-

LC Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A typical gradient starts with a high aqueous composition, ramping up the organic phase to elute the analytes.

-

Injection Volume: 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is used.

-

MRM Transitions:

-

EtG: 221.1 -> 75.0 (quantifier), 221.1 -> 85.0 (qualifier)

-

EtG-d5: 226.1 -> 75.0

-

3.1.3. Data Analysis Quantification is achieved by calculating the peak area ratio of the analyte (EtG) to the internal standard (EtG-d5) and comparing this to a calibration curve prepared in a blank matrix.

Analysis of EtG in Hair by LC-MS/MS

Hair analysis provides a longer detection window for chronic alcohol consumption.

3.2.1. Sample Preparation

-

Wash approximately 50 mg of hair sequentially with dichloromethane and methanol to remove external contaminants.

-

Allow the hair to air dry completely.

-

Cut the hair into small segments (1-2 mm).

-

To the hair sample, add a known amount of Ethyl-Beta-D-glucuronide-D5 working solution.

-

Add an extraction solvent (e.g., water or a water/methanol mixture) and incubate overnight at room temperature with shaking.

-

Centrifuge the sample and collect the supernatant.

-

The extract may require further cleanup using solid-phase extraction (SPE) to remove matrix interferences.

-

Evaporate the final extract to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

3.2.2. LC-MS/MS Parameters The LC-MS/MS parameters are generally similar to those used for urine analysis, with potential modifications to the gradient profile to optimize separation from the more complex hair matrix.

Visualizing the Metabolic Pathway and Analytical Workflow

Ethanol Metabolism Pathway

The following diagram illustrates the major oxidative and minor non-oxidative metabolic pathways of ethanol.

Caption: Major and minor metabolic pathways of ethanol.

Analytical Workflow for EtG in Urine

The diagram below outlines the typical workflow for the analysis of EtG in urine using Ethyl-Beta-D-glucuronide-D5 as an internal standard.

References

- 1. Pharmacology of ethanol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of UDP-glucuronosyltransferases UGT1A9 and UGT2B7 in ethanol glucuronidation, and interactions with common drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ALCOHOL METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of UDP-glucuronosyltransferase catalyzed formation of ethyl glucuronide in human liver microsomes and recombinant UGTs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. fishersci.com [fishersci.com]

- 9. Ethyl glucuronide - Wikipedia [en.wikipedia.org]

The Gold Standard: A Technical Guide to the Theoretical Basis and Application of Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of quantitative mass spectrometry, particularly in complex matrices such as those encountered in drug development and clinical research, the pursuit of accuracy, precision, and robustness is paramount. The use of internal standards is a fundamental strategy to mitigate variability inherent in analytical workflows. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" for quantitative bioanalysis.[1][2] This technical guide provides an in-depth exploration of the theoretical underpinnings, practical applications, and profound impact of using deuterated standards in mass spectrometry.

This document will delve into the core physicochemical principles that make deuterated standards superior, present quantitative data to substantiate these claims, and provide detailed experimental protocols for their effective implementation.

Core Principles: The Theoretical Advantage of Deuterated Standards

The foundational principle behind the efficacy of deuterated internal standards lies in their near-identical physicochemical properties to the analyte of interest.[3] A deuterated standard is a version of the analyte in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle increase in mass allows for differentiation by the mass spectrometer, while the chemical behavior remains virtually unchanged. This near-identity is crucial for compensating for various sources of error throughout the analytical process.

Chromatographic Co-elution

In liquid chromatography-mass spectrometry (LC-MS), it is crucial for the internal standard to co-elute with the analyte. Because deuterated standards have nearly identical chemical structures and polarities to their non-deuterated counterparts, they exhibit very similar retention times on a chromatographic column.[4] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same time as they enter the mass spectrometer's ion source.[4]

However, a phenomenon known as the "chromatographic isotope effect" can sometimes lead to a slight separation, with the deuterated compound often eluting slightly earlier in reversed-phase chromatography.[4] While often minor, this effect should be monitored during method development.

Compensation for Matrix Effects

Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting components from the sample matrix, are a major challenge in quantitative bioanalysis.[2] Deuterated internal standards are exceptionally effective at correcting for these effects. Since the deuterated standard co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by matrix effects is effectively normalized, leading to more accurate and precise quantification.[4]

The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Breaking the C-D bond requires more energy, which can lead to a slower reaction rate if this bond cleavage is the rate-determining step of a reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE).[4] While this effect is a key consideration in drug metabolism studies (where deuteration can be used to slow metabolic processes), it is generally not a significant factor in the context of using deuterated compounds as internal standards for quantitative analysis, as the standard is not intended to undergo chemical transformation during the analytical procedure.

Data Presentation: Quantitative Impact of Deuterated Standards

The theoretical advantages of using deuterated internal standards translate into tangible improvements in assay performance. The following tables summarize quantitative data from various studies, highlighting the enhanced accuracy and precision achieved with deuterated standards compared to non-deuterated (analog) standards or methods without an internal standard.

Table 1: Comparison of Assay Performance with and without a Deuterated Internal Standard

| Performance Metric | Without Deuterated Standard | With Deuterated Standard |

| Accuracy (% Bias) | Can exceed ±50%[1] | Typically within ±15%[3] |

| Precision (% RSD) | Often > 20%[1] | Generally < 15%[3] |

| Matrix Effect | Significant and variable[2] | Compensated, leading to normalization[2] |

| Extraction Recovery | Variable and difficult to track | Variations are accounted for[1] |

Table 2: Improved Accuracy and Precision for the LC-MS/MS Assay of Kahalalide F in Plasma

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |

| Analog Internal Standard | 96.8 | 8.6 |

| Deuterated Internal Standard | 100.3 | 7.6 |

| Adapted from a study on the anticancer drug Kahalalide F, demonstrating a significant improvement in both accuracy and precision with the use of a deuterated internal standard.[5] |

Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)

| Deuterated Internal Standard | Recovery (%) | Matrix Effect (%) |

| Anandamide-d8 | 85.3 | 98.7 |

| 2-Arachidonoylglycerol-d8 | 61.5 | 24.4 |

| Oleoylethanolamide-d4 | 114.8 | 105.2 |

| Palmitoylethanolamide-d4 | 95.6 | 89.1 |

| Stearoylethanolamide-d4 | 101.2 | 92.5 |

| This table illustrates the recovery and matrix effects for several deuterated internal standards. While some compounds experience significant ion suppression (matrix effect < 100%), the use of a co-eluting deuterated standard enables accurate quantification by compensating for this effect.[6] |

Experimental Protocols

The successful implementation of deuterated standards requires meticulous and well-validated experimental procedures. The following are detailed methodologies for common sample preparation techniques incorporating deuterated internal standards for LC-MS/MS analysis.

Protocol 1: Protein Precipitation for Analyte Quantification in Human Plasma

This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[7]

Materials:

-

Human plasma samples

-

Deuterated internal standard stock solution (concentration will be analyte-dependent)

-

Acetonitrile (ACN), HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.2 µm)

-

LC vials

Procedure:

-

Thaw frozen plasma samples at room temperature (25 ± 1°C).

-

Vortex the thawed plasma to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a microcentrifuge tube.

-

Add 50 µL of the deuterated internal standard solution to the plasma sample.

-

Add 250 µL of acetonitrile (ACN).

-

Vortex the mixture vigorously for 5 seconds to ensure complete protein precipitation.

-

Centrifuge the sample at 14,800 rpm for 2 minutes.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean LC vial.

-

Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[8][9]

Materials:

-

Sample (e.g., plasma, urine)

-

Deuterated internal standard solution

-

SPE cartridges (selection based on analyte and matrix)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water or buffer)

-

Wash solvent (a weak solvent to remove interferences)

-

Elution solvent (a strong solvent to elute the analyte and internal standard)

-

SPE manifold

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Pipette a known volume of the sample into a tube.

-

Add the deuterated internal standard solution.

-

Adjust the pH of the sample if necessary for optimal retention on the SPE sorbent.

-

-

SPE Cartridge Conditioning:

-

Pass 1-2 column volumes of the conditioning solvent (e.g., methanol) through the cartridge.

-

Pass 1-2 column volumes of the equilibration solvent (e.g., water) through the cartridge. Do not allow the sorbent to go dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 0.5–1 mL/min).

-

-

Washing:

-

Wash the cartridge with the wash solvent to remove weakly bound interferences.

-

-

Elution:

-

Elute the analyte and deuterated internal standard from the cartridge with the elution solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the LC-MS/MS mobile phase.

-

Protocol 3: Liquid-Liquid Extraction (LLE) for Analyte Isolation

This protocol is used to extract analytes from an aqueous sample into an immiscible organic solvent based on their differential solubility.[10][11]

Materials:

-

Aqueous sample

-

Deuterated internal standard solution

-

Immiscible organic extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Buffer (for pH adjustment)

-

Centrifuge tubes

-

Vortex mixer or shaker

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation:

-

Pipette a known volume of the aqueous sample into a centrifuge tube.

-

Add the deuterated internal standard solution.

-

Add a buffer to adjust the pH of the aqueous phase to optimize the partitioning of the analyte into the organic phase.

-

-

Extraction:

-

Add a specific volume of the immiscible organic extraction solvent to the tube.

-

Cap the tube and vortex or shake vigorously for 1-2 minutes to facilitate the transfer of the analyte and internal standard into the organic phase.

-

-

Phase Separation:

-

Centrifuge the tube to achieve a clear separation of the aqueous and organic layers.

-

-

Collection of Organic Layer:

-

Carefully transfer the organic layer to a new tube, avoiding aspiration of the aqueous layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent suitable for injection into the LC-MS/MS system.

-

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Caption: General experimental workflow for quantitative LC-MS/MS analysis using a deuterated internal standard.

Caption: How a co-eluting deuterated standard corrects for matrix effects in mass spectrometry.

Caption: Decision tree for the selection of an appropriate internal standard for quantitative mass spectrometry.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the entire analytical workflow—from sample preparation to detection—makes them superior to other types of internal standards, particularly in complex biological matrices.[1] By compensating for sample loss, extraction inefficiencies, and matrix-induced ionization variability, deuterated standards provide a robust foundation for reliable and reproducible data. A thorough understanding of their physicochemical properties, appropriate selection, and meticulous method validation are essential for their successful implementation in both research and regulated environments.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. a protein precipitation extraction method [protocols.io]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Liquid-liquid extraction [scioninstruments.com]

- 11. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

Methodological & Application

Application Note: Quantification of Ethyl β-D-glucuronide (EtG) in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of ethyl β-D-glucuronide (EtG), a key biomarker for alcohol consumption, in human urine samples. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by derivatization and analysis using gas chromatography coupled with tandem mass spectrometry (GC-MS/MS). Ethyl β-D-glucuronide-D5 (EtG-D5) is utilized as an internal standard to ensure accuracy and precision. The method is validated and suitable for use in clinical and forensic toxicology.

Introduction

Ethyl glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol that can be detected in various biological matrices, including urine, for an extended period after alcohol has been eliminated from the body.[1][2] This makes EtG a reliable biomarker for monitoring alcohol abstinence and assessing recent alcohol intake.[1] Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity for the quantification of EtG.[1][3] This protocol outlines a detailed procedure for the extraction, derivatization, and GC-MS/MS analysis of EtG in urine, using EtG-D5 as the internal standard.

Experimental Protocol

-

Ethyl β-D-glucuronide (EtG) standard

-

Ethyl β-D-glucuronide-D5 (EtG-D5) internal standard solution (1 µg/mL in Methanol)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Pentafluoropropionic anhydride (PFPA) derivatizing agent

-

Hexane (HPLC grade)

-

Deionized water

-

Solid-Phase Extraction (SPE) Cartridges: Oasis® MAX (Mixed-mode Anion-eXchange), 60 mg, 3 mL

-

Blank human urine

-

Sample Dilution: To 1 mL of urine sample, add 25 µL of the 1 µg/mL EtG-D5 internal standard solution.[4] Dilute the sample with 975 µL of deionized water and vortex to mix.[4]

-

SPE Cartridge Conditioning: Condition the Oasis® MAX SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.[4] Ensure the cartridge does not go dry between steps.[4]

-

Sample Loading: Apply the diluted urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

-

Elution: Elute the EtG and EtG-D5 from the cartridge with 1 mL of a methanol/formic acid (98:2, v/v) solution.[4]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 70°C.[4]

-

To the dried residue, add 100 µL of pentafluoropropionic anhydride (PFPA).[4]

-

Vortex the mixture for 10 seconds.[4]

-

Heat the tightly closed tube at 70°C for 30 minutes.[4]

-

After cooling, evaporate the excess derivatizing agent under a stream of nitrogen.[4]

-

Reconstitute the final residue in 50 µL of hexane for GC-MS analysis.[4]

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.[5]

-

Column: (5%-Phenyl)-methylpolysiloxane stationary phase column (e.g., Phenomenex Zebron, 30 m x 250 µm x 0.25 µm).[5]

-

Injection: 1 µL in splitless mode.[4]

-

Injector Temperature: 250°C.[4]

-

Carrier Gas: Helium at a constant flow of 1 mL/min.[4]

-

Oven Temperature Program:

-

Transfer Line Temperature: 270°C.[4]

-

Ion Source: Negative Chemical Ionization (NCI) with methane as the reagent gas.[4]

-

Ion Source Temperature: 100°C.[4]

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

The following MRM transitions should be monitored for the quantification and confirmation of EtG and its internal standard, EtG-D5.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| EtG | 496 | 163 | 10 | Quantification[4] |

| EtG | 496 | 119 | 30 | Identification[4] |

| EtG | 347 | 163 | 10 | Identification[4] |

| EtG-D5 | 501 | 163 | 10 | Internal Standard[4] |

The performance of this method is summarized in the table below.

| Parameter | Result |

| Linearity Range | 10 - 10,000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.996[4] |

| Limit of Detection (LOD) | 5 ng/mL[4] |

| Limit of Quantification (LOQ) | 10 ng/mL[4] |

| Intra-day Precision (%RSD) | < 20%[6] |

| Inter-day Precision (%RSD) | < 20%[6] |

| Absolute Recovery | ~80%[7] |

Workflow Diagram

Caption: Workflow for EtG analysis in urine by GC-MS/MS.

Conclusion

The described GC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of ethyl glucuronide in human urine. The use of solid-phase extraction for sample cleanup and an internal standard (EtG-D5) ensures high accuracy and precision, making this protocol well-suited for routine monitoring of alcohol consumption in both clinical and forensic settings. The validation data demonstrates that the method meets the stringent requirements for bioanalytical assays.

References

- 1. Quantitation of ethyl glucuronide in serum & urine by gas chromatography - mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. researchgate.net [researchgate.net]

- 4. ata-journal.org [ata-journal.org]

- 5. Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Development and validation of a GC-MS/MS method for the determination of ethylglucuronide in human urine and serum | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

Application Note and Protocol: Solid-Phase Extraction for the Quantification of Ethyl Glucuronide in Human Urine

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of alcohol biomarkers.

Introduction: Ethyl Glucuronide (EtG) is a minor, non-oxidative metabolite of ethanol that has emerged as a sensitive and specific biomarker for monitoring alcohol consumption. Its presence in urine can indicate recent alcohol intake, even after ethanol is no longer detectable. For accurate quantification of EtG, especially at low concentrations, sample cleanup is often necessary to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of EtG from complex biological matrices like urine prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for an SPE procedure using a strong anion exchange sorbent.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described solid-phase extraction method for Ethyl Glucuronide in urine.

| Parameter | Value | Reference |

| Analyte | Ethyl Glucuronide (EtG) | N/A |

| Matrix | Human Urine | N/A |

| SPE Sorbent | Strong Anion Exchange (SAX) | [1][2] |

| Absolute Recovery | ~80% (77-86%) | [1][2] |

| Limit of Detection (LOD) | < 0.1 mg/L | [1][2] |

| Limit of Quantification (LOQ) | 185.0 ng/mL | [3] |

| Assay Imprecision (CV) | < 5.5% (in the 0.5–5.0 mg/L range) | [1][2] |

| Linearity | 100 – 10000 ng/mL | [4] |

Experimental Protocol

This protocol details a solid-phase extraction method for the isolation of Ethyl Glucuronide from urine samples using a strong anion exchange (SAX) cartridge.

Materials:

-

HyperSep SAX SPE cartridges (100 mg/1 mL) or equivalent strong anion exchange cartridges

-

Urine samples

-

Ethyl Glucuronide-d5 (EtG-d5) internal standard solution (0.55 mg/L in water)

-

Methanol (HPLC grade)

-

Deionized water

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Nitrogen gas supply for evaporation

-

Vacuum manifold for SPE

-

Vortex mixer

-

Centrifuge

Reagent Preparation:

-

Elution Solution: Prepare a solution of acetonitrile, water, and formic acid in a ratio of 95:4:1 (v/v/v).

Procedure:

-

Sample Pretreatment:

-

SPE Cartridge Conditioning:

-

Place the HyperSep SAX SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1.0 mL of methanol through each.

-

Follow with 1.0 mL of deionized water.

-

Finally, pass 1.0 mL of acetonitrile through each cartridge.[1] Do not allow the cartridges to dry out between conditioning steps.

-

-

Sample Loading:

-

Load the pretreated urine sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to pass the sample through the cartridge at a slow, steady rate.

-

-

Washing:

-

Wash the cartridge with 1.0 mL of deionized water to remove polar interferences.

-

Follow with a wash of 1.0 mL of acetonitrile to remove non-polar interferences.[1]

-

-

Drying:

-

Dry the cartridge under vacuum for 2 minutes to remove any residual solvent.[1]

-

-

Elution:

-

Place collection tubes in the manifold.

-

Elute the retained EtG from the cartridge by adding 1.0 mL of the elution solution (acetonitrile:water:formic acid, 95:4:1, v/v/v).[1]

-

-

Evaporation and Reconstitution:

Experimental Workflow Diagram

The following diagram illustrates the solid-phase extraction workflow for Ethyl Glucuronide in urine.

Caption: Workflow for the solid-phase extraction of Ethyl Glucuronide from urine.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Solid-phase extraction procedure for ethyl glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Highly Specific, Fully Validated Urinary Ethyl Glucuronide Analysis Using Solid Phase Extraction-Liquid Chromatography/Electrospray Ionization-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. data.biotage.co.jp [data.biotage.co.jp]

"Dilute-and-Shoot" LC-MS/MS Analysis for Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) in Human Urine

Application Notes

Introduction

Ethyl glucuronide (EtG) and ethyl sulfate (EtS) are direct metabolites of ethanol and have emerged as reliable biomarkers for monitoring alcohol consumption.[1][2][3] Their presence in urine can indicate recent alcohol intake, with a detection window of up to 80 hours.[1][2][3] This application note describes a rapid, simple, and robust "dilute-and-shoot" method for the simultaneous quantification of EtG and EtS in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach minimizes sample preparation time and reduces the potential for analytical errors, making it ideal for high-throughput clinical and forensic toxicology laboratories.[1][2][4] The method demonstrates excellent sensitivity, specificity, and reproducibility for the accurate determination of these alcohol consumption biomarkers.

Principle

The "dilute-and-shoot" method is a straightforward sample preparation technique that involves the dilution of a urine sample with a solution containing isotopically labeled internal standards, followed by direct injection into the LC-MS/MS system.[2][3] This minimalistic approach is designed to reduce matrix effects while maintaining high analytical throughput. Chromatographic separation of EtG and EtS is achieved using a reversed-phase LC column, followed by detection and quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of stable isotope-labeled internal standards (e.g., EtG-d5 and EtS-d5) compensates for any variability in sample preparation and matrix effects, ensuring high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Analytes: Ethyl glucuronide (EtG) and Ethyl sulfate (EtS) certified reference materials.

-

Internal Standards: Deuterated ethyl glucuronide (EtG-d5) and ethyl sulfate (EtS-d5).

-

Solvents: LC-MS grade methanol and water.

-

Additives: Formic acid (reagent grade).

-

Control Matrix: Drug-free human urine.

2. Standard and Quality Control (QC) Preparation

-

Stock Solutions: Prepare individual stock solutions of EtG, EtS, EtG-d5, and EtS-d5 in methanol or water.

-

Working Standard Solution: Prepare a combined working standard solution of EtG and EtS by diluting the stock solutions in drug-free human urine to create a series of calibrators.

-

Internal Standard Working Solution: Prepare a working internal standard solution containing EtG-d5 and EtS-d5 in 0.1% formic acid in water.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human urine, independent of the calibration standards.

3. Sample Preparation ("Dilute-and-Shoot" Protocol)

-

Centrifuge urine samples to pellet any particulate matter.[1]

-

Transfer a 50 µL aliquot of the urine supernatant (calibrator, QC, or unknown sample) into a 96-well plate or autosampler vial.[1][4]

-

Add 950 µL of the internal standard working solution to each sample, resulting in a 1:20 dilution.[4][5][6]

-

Vortex the mixture thoroughly for approximately 10 seconds to ensure homogeneity.[5][6]

-

If necessary, centrifuge the diluted samples to remove any precipitated proteins.[5][6]

-

Place the plate or vials in the autosampler for LC-MS/MS analysis.

Dilute-and-Shoot Workflow Diagram

4. LC-MS/MS Parameters

| Parameter | Example Conditions |

| LC System | Waters ACQUITY UPLC I-Class or Agilent 1290 Infinity II LC[3][7] |

| Column | Raptor EtG/EtS, Agilent InfinityLab Poroshell 120 CS-C18 (2.1 x 50 mm, 2.7 µm), or ACQUITY UPLC CSH Phenyl-Hexyl[3][4][7] |

| Mobile Phase A | 0.1% Formic Acid in Water[4][7] |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | Isocratic or a shallow gradient optimized for the separation of EtG and EtS from matrix interferences. |

| Flow Rate | 0.4 - 0.6 mL/min |

| Injection Volume | 2 - 10 µL[7] |

| Column Temperature | 30 - 40 °C |

| MS System | Waters Xevo TQD or Agilent 6470/Ultivo Triple Quadrupole LC/MS[3][7] |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | EtG: Quantifier/Qualifier (e.g., 221.1 > 75.1 / 221.1 > 85.1) EtS: 125.0 > 97.0 EtG-d5: 226.1 > 75.1 EtS-d5: 130.0 > 98.0 |

Quantitative Data Summary

| Parameter | Ethyl Glucuronide (EtG) | Ethyl Sulfate (EtS) | Reference |

| Calibration Range | 50 - 10,000 ng/mL | 50 - 10,000 ng/mL | [4][7] |

| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | [5] |

| LLOQ | 50 - 200 ng/mL | 50 - 100 ng/mL | [1][4] |

| Intra-Assay Precision (%CV) | 2.5 - 8.4% | 2.1 - 4.7% | [1] |

| Inter-Assay Precision (%CV) | 3.6 - 19.6% | 4.1 - 18.2% | [1] |

| Accuracy (% Recovery) | 98.4 - 103.6% | 96.4 - 110.8% | [1] |

The "dilute-and-shoot" LC-MS/MS method provides a rapid, robust, and reliable approach for the quantitative analysis of EtG and EtS in human urine. The simple sample preparation protocol minimizes analytical variability and is well-suited for high-throughput laboratory settings. The method demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for clinical and forensic applications requiring the monitoring of alcohol consumption.

References

- 1. waters.com [waters.com]

- 2. Dilute and Shoot - Protocol - OneLab [onelab.andrewalliance.com]

- 3. lcms.cz [lcms.cz]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. thamesrestek.co.uk [thamesrestek.co.uk]

- 6. Successful Strategies for the Analysis of EtG and EtS in Urine [restek.com]

- 7. agilent.com [agilent.com]

Application Notes and Protocols for Hair Analysis of Chronic Alcohol Consumption using Ethyl Glucuronide (EtG)

For Researchers, Scientists, and Drug Development Professionals

Introduction